molecular formula C8H11ClO B12820511 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol CAS No. 90003-08-0

3-Chlorobicyclo[3.2.1]oct-3-en-2-ol

Cat. No.: B12820511
CAS No.: 90003-08-0
M. Wt: 158.62 g/mol
InChI Key: MQWROLAKHNHMQB-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[321]oct-3-en-2-ol is a bicyclic organic compound with the molecular formula C8H11ClO It is characterized by a chlorine atom attached to a bicyclo[321]octane framework, which includes a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dichlorobicyclo[3.2.1]-2-octylene under the action of a carboxylate, followed by hydrolysis in a strong alkali . Another route involves the reaction of 3,4-dichlorobicyclo[3.2.1]-2-octylene in a solvent under the action of an inorganic strong alkali-weak acid salt . These methods help reduce the generation of polymers and impurities, improving purification efficiency.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond can be reduced to form a saturated bicyclic compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 3-Chlorobicyclo[3.2.1]oct-3-en-2-one.

    Reduction: 3-Chlorobicyclo[3.2.1]octane-2-ol.

    Substitution: Various substituted bicyclo[3.2.1]oct-3-en-2-ol derivatives.

Scientific Research Applications

3-Chlorobicyclo[3.2.1]oct-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various biomolecules and catalysts.

Comparison with Similar Compounds

Uniqueness: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on a bicyclic framework. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

90003-08-0

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

3-chlorobicyclo[3.2.1]oct-3-en-2-ol

InChI

InChI=1S/C8H11ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8,10H,1-3H2

InChI Key

MQWROLAKHNHMQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C(C2O)Cl

Origin of Product

United States

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